molecular formula C17H25N7 B2750795 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine CAS No. 2415534-92-6

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

货号 B2750795
CAS 编号: 2415534-92-6
分子量: 327.436
InChI 键: JSMXDDULALCKHN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and function of B-cells, which are a type of white blood cell that produces antibodies. Inhibition of BTK has been found to be useful in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

作用机制

The mechanism of action of TAK-659 involves the inhibition of BTK, which is a crucial enzyme in the development and function of B-cells. BTK plays a role in the activation of the B-cell receptor signaling pathway, which leads to the proliferation and survival of B-cells. Inhibition of BTK by TAK-659 leads to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of TAK-659 have been studied in preclinical models. Inhibition of BTK by TAK-659 has been found to lead to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. TAK-659 has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune and inflammatory diseases.

实验室实验的优点和局限性

The advantages of using TAK-659 in lab experiments include its potent and selective inhibition of BTK, which makes it a useful tool for studying the role of BTK in various diseases. However, one limitation of using TAK-659 is that it may not accurately reflect the effects of genetic BTK inhibition, which can occur in patients with BTK mutations.

未来方向

For research on TAK-659 include its clinical development as a therapeutic agent for the treatment of B-cell malignancies and other diseases. The potential use of TAK-659 in combination with other therapies, such as chemotherapy and immunotherapy, is also an area of interest. In addition, further studies are needed to better understand the mechanism of action of TAK-659 and its potential effects on other signaling pathways.

合成方法

The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine involves several steps. The first step is the reaction of 2,4,6-trimethylpyrimidine with piperazine in the presence of a base to form the intermediate compound 1-(2-piperazin-1-ylethyl)-2,4,6-trimethylpyrimidin-5-amine. This intermediate is then reacted with ethyl 2-bromoacetate to form the ethyl ester derivative. The final step involves the reaction of the ethyl ester derivative with 2-aminopyrimidine to form the target compound.

科学研究应用

The scientific research on TAK-659 has focused on its potential applications in the treatment of various diseases. One of the main areas of research has been in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In preclinical studies, TAK-659 has been found to be a potent and selective inhibitor of BTK, leading to the inhibition of B-cell receptor signaling and subsequent apoptosis of malignant B-cells.

属性

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7/c1-5-14-11-18-16(19-12-14)24-8-6-23(7-9-24)15-10-13(2)20-17(21-15)22(3)4/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMXDDULALCKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。